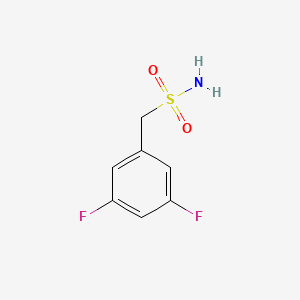

(3,5-Difluorophenyl)methanesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7F2NO2S |

|---|---|

Molecular Weight |

207.20 g/mol |

IUPAC Name |

(3,5-difluorophenyl)methanesulfonamide |

InChI |

InChI=1S/C7H7F2NO2S/c8-6-1-5(2-7(9)3-6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |

InChI Key |

OMXDBLMPFZVZBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CS(=O)(=O)N |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms Involving 3,5 Difluorophenyl Methanesulfonamide

Mechanistic Pathways for the Formation of (3,5-Difluorophenyl)methanesulfonamide

The synthesis of this compound is typically achieved through the reaction of 3,5-difluoroaniline with methanesulfonyl chloride. This reaction proceeds via a nucleophilic substitution mechanism at the sulfonyl group. The lone pair of electrons on the nitrogen atom of 3,5-difluoroaniline acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride.

The generally accepted mechanism for the reaction between anilines and sulfonyl chlorides in a polar solvent like methanol is a direct bimolecular nucleophilic displacement. rsc.org The reaction is initiated by the nucleophilic attack of the aniline nitrogen on the sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. The presence of the two fluorine atoms on the aniline ring, being electron-withdrawing, decreases the nucleophilicity of the amino group, which can affect the reaction rate compared to unsubstituted aniline.

A proposed stepwise mechanism involves the formation of a tetrahedral intermediate.

Step 1: Nucleophilic Attack The nitrogen atom of 3,5-difluoroaniline attacks the sulfur atom of methanesulfonyl chloride.

Step 2: Formation of a Tetrahedral Intermediate A transient tetrahedral intermediate is formed, where the sulfur atom is bonded to the incoming amino group, the methyl group, two oxygen atoms, and the chlorine atom.

Step 3: Departure of the Leaving Group The chloride ion is expelled from the tetrahedral intermediate, and a proton is lost from the nitrogen atom, often facilitated by a base, to yield the final product, this compound.

Kinetic studies of similar reactions involving substituted anilines and sulfonyl chlorides often show a second-order rate dependence, consistent with a bimolecular process. utmb.edu

Detailed Analysis of Key Chemical Transformations and Reactivity Profiles

The chemical reactivity of this compound is characterized by the properties of both the sulfonamide functional group and the difluorinated aromatic ring.

Reactivity of the Sulfonamide Group: The sulfonamide N-H proton is acidic and can be deprotonated by a base. The resulting anion can participate in various reactions, such as alkylation.

Reactivity of the Aromatic Ring: The 3,5-difluorophenyl group is highly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the two fluorine atoms and the methanesulfonamide (B31651) group. Conversely, the ring is activated towards nucleophilic aromatic substitution (SNAr). A strong nucleophile can potentially displace one of the fluorine atoms, particularly if there are additional activating groups on the ring or under forcing reaction conditions. The positions ortho and para to the activating groups are the most likely sites for nucleophilic attack. In the case of this compound, the methanesulfonamide group is a meta-director for electrophilic substitution but an ortho, para-director for nucleophilic substitution.

The reactivity of substituted anilines in sulfonylation reactions can be correlated using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. rsc.orgnih.gov The negative rho (ρ) value typically observed for the reaction of anilines with sulfonyl chlorides indicates that electron-donating groups on the aniline ring accelerate the reaction by increasing the nucleophilicity of the nitrogen atom. rsc.org Conversely, the electron-withdrawing fluorine atoms in 3,5-difluoroaniline would be expected to decrease the reaction rate compared to aniline itself.

Identification and Characterization of Reaction Intermediates and Transition States

The direct observation and characterization of reaction intermediates and transition states in the formation of this compound are challenging due to their transient nature. However, their existence and structure can be inferred from kinetic studies and computational modeling.

For the reaction of anilines with sulfonyl chlorides, a transition state is proposed where the S-N bond is partially formed and the S-Cl bond is partially broken. The geometry around the sulfur atom in the transition state is thought to be trigonal bipyramidal.

Computational studies on similar sulfonamide formation reactions have been used to calculate the geometries and energies of transition states. nih.govacs.org For the reaction of 3,5-difluoroaniline with methanesulfonyl chloride, the transition state would involve the approach of the nucleophilic nitrogen to the sulfonyl sulfur, with the chlorine atom beginning to depart. The electron-withdrawing fluorine atoms would influence the charge distribution and stability of this transition state.

Kinetic studies of the reactions of substituted anilines with chloramine T to form N-chloroanilines have shown the formation of a complex in a fast equilibrium step, followed by its slow decomposition, which could be a point of comparison for studying the intermediates in sulfonamide formation. utmb.edursc.org

Interactive Data Table: Hammett Substituent Constants (σ) for Relevant Substituents

| Substituent | σ_meta | σ_para |

| -F | 0.34 | 0.06 |

| -NH2 | -0.16 | -0.66 |

| -SO2CH3 | 0.64 | 0.72 |

This data can be used to estimate the electronic effects of substituents on the reactivity of the aromatic ring.

Interactive Data Table: Predicted Reaction Parameters based on Hammett Analysis

| Reactant | Relative Rate (vs. Aniline) | Predicted ρ value | Transition State Character |

| Aniline | 1 | -2.5 (typical) | Significant positive charge buildup on nitrogen |

| 3,5-Difluoroaniline | < 1 | Expected to be less negative | Less charge buildup due to electron-withdrawing groups |

Note: The values for 3,5-difluoroaniline are qualitative predictions based on the electronic effects of the fluorine substituents.

Spectroscopic Characterization Techniques for 3,5 Difluorophenyl Methanesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms. For (3,5-Difluorophenyl)methanesulfonamide, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for an unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In ¹H NMR spectroscopy of this compound, the proton nuclei are expected to produce distinct signals corresponding to their unique chemical environments. The spectrum would feature signals from the aromatic protons of the difluorophenyl ring and the protons of the methyl group.

Aromatic Protons: The 3,5-difluorophenyl ring contains two types of protons: one proton at the C4 position (H-4) and two equivalent protons at the C2 and C6 positions (H-2, H-6).

The H-4 proton, situated between two fluorine atoms, is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms. Its chemical shift would be downfield, influenced by the electron-withdrawing nature of the adjacent fluorines and the sulfonamide group.

The H-2 and H-6 protons are chemically equivalent and would appear as a doublet of doublets (or a multiplet) due to coupling with the H-4 proton and the fluorine atom at the C3 (or C5) position.

Methyl Protons: The methyl group (CH₃) of the methanesulfonamide (B31651) moiety is expected to produce a singlet in the upfield region of the spectrum, as it has no adjacent protons to couple with.

Sulfonamide Proton: The N-H proton of the sulfonamide group may appear as a broad singlet. Its chemical shift can be variable and is dependent on factors such as solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| NH (Sulfonamide) | Variable (Broad Singlet) | bs |

| Ar-H (H-2, H-6) | 6.8 - 7.2 | m |

| Ar-H (H-4) | 6.6 - 7.0 | t |

| CH₃ (Methanesulfonyl) | 3.0 - 3.3 | s |

(Predicted values are based on typical chemical shifts for similar structural motifs. s = singlet, t = triplet, m = multiplet, bs = broad singlet)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of the 3,5-difluorophenyl ring, four distinct signals are expected for the aromatic carbons, in addition to the signal for the methyl carbon. A key feature of the ¹³C NMR spectrum of this compound is the presence of carbon-fluorine (C-F) coupling.

Aromatic Carbons:

C-F (C-3, C-5): The two carbons directly bonded to fluorine atoms are equivalent and will appear as a doublet with a large one-bond coupling constant (¹JCF).

C-H (C-2, C-6): These two equivalent carbons will appear as a doublet due to two-bond coupling with the adjacent fluorine (²JCF).

C-H (C-4): This carbon will appear as a triplet due to two-bond coupling with the two equivalent fluorine atoms (²JCF).

C-N (C-1): The carbon attached to the sulfonamide group will also exhibit coupling to the two fluorine atoms, likely appearing as a triplet (³JCF).

Methyl Carbon: The methyl carbon of the methanesulfonyl group will appear as a singlet in the upfield region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

|---|---|---|

| C-1 | 140 - 145 | t |

| C-2, C-6 | 108 - 112 | d |

| C-3, C-5 | 160 - 165 | d |

| C-4 | 102 - 106 | t |

| CH₃ | 40 - 45 | - |

(Predicted values are based on typical chemical shifts and coupling patterns for fluorinated aromatic compounds. d = doublet, t = triplet)

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine nuclei. nih.gov Given the symmetry of this compound, the two fluorine atoms are chemically equivalent. Therefore, the proton-decoupled ¹⁹F NMR spectrum is expected to show a single sharp signal. dcu.ie The chemical shift of this signal is characteristic of fluorine atoms attached to an aromatic ring and can be influenced by the electronic effects of the sulfonamide substituent. mdpi.com The large chemical shift range of ¹⁹F NMR makes it an excellent tool for confirming the presence and electronic environment of fluorine in a molecule. nih.gov

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ar-F (F-3, F-5) | -105 to -115 |

(Chemical shifts are referenced to a standard such as CFCl₃)

Advanced NMR Techniques for Comprehensive Structural Elucidation

To confirm the assignments made from 1D NMR spectra and to establish the complete connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For this compound, this would primarily show a cross-peak between the aromatic protons at the C2/C6 positions and the proton at the C4 position, confirming their adjacent relationship on the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. youtube.com It would be used to definitively assign the protonated carbons in the molecule by showing cross-peaks between:

The H-2/H-6 proton signals and the C-2/C-6 carbon signal.

The H-4 proton signal and the C-4 carbon signal.

The methyl proton signal and the methyl carbon signal.

Correlations from the methyl protons to the C-1 carbon of the aromatic ring, confirming the attachment of the methanesulfonyl group.

Correlations from the aromatic protons (H-2/H-6 and H-4) to neighboring carbons, further confirming the substitution pattern of the ring.

Correlations from the NH proton to the C-1 carbon and the methyl carbon.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Sulfonamide (N-H) | 3350 - 3250 |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 |

| C-H Stretch (Aliphatic) | CH₃ | 2950 - 2850 |

| S=O Asymmetric Stretch | Sulfonyl (SO₂) | 1350 - 1310 |

| S=O Symmetric Stretch | Sulfonyl (SO₂) | 1160 - 1120 |

| C-F Stretch | Aryl-Fluoride | 1300 - 1100 |

| C-N Stretch | Aryl-Nitrogen | 1250 - 1180 |

| S-N Stretch | Sulfonamide (S-N) | 970 - 930 |

(Predicted values based on characteristic infrared group frequencies.)

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₇H₇F₂NO₂S), the expected monoisotopic mass is approximately 207.02 Da.

In a typical mass spectrum, a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ would be observed, confirming the molecular weight. The molecule would also undergo characteristic fragmentation upon ionization. Common fragmentation pathways for aromatic sulfonamides include:

Loss of SO₂: A prominent fragmentation pathway often involves the cleavage of the Ar-S and S-N bonds, leading to the loss of a neutral sulfur dioxide (SO₂) molecule (64 Da).

Cleavage of the C-S bond: Fission of the bond between the phenyl ring and the sulfur atom can occur.

Cleavage of the S-N bond: This fragmentation would result in ions corresponding to the methanesulfonyl moiety and the 3,5-difluoroaniline moiety.

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 208.03 | Protonated Molecular Ion |

| [M]⁺˙ | 207.02 | Molecular Ion |

| [M - SO₂]⁺˙ | 143.04 | Loss of Sulfur Dioxide |

| [C₆H₄F₂N]⁺ | 129.03 | 3,5-Difluoroanilino cation |

| [CH₃SO₂]⁺ | 79.98 | Methanesulfonyl cation |

(m/z values are calculated for the most abundant isotopes.)

X-ray Crystallography for Solid-State Structural Determination

Crystal Packing and Supramolecular Assembly

The study of crystal packing reveals how individual molecules of this compound would arrange themselves in the solid state. This arrangement is governed by various intermolecular forces, leading to a specific, repeating three-dimensional lattice. The resulting supramolecular assembly is critical in determining the physical properties of the crystal, such as its melting point and solubility. In sulfonamides, supramolecular structures are often dictated by strong intermolecular hydrogen bonds and π-π stacking interactions, which act as the primary driving forces for crystal packing nih.gov. The analysis would typically describe the formation of dimers, chains, or more complex three-dimensional networks. Without experimental data for this compound, a specific description of its crystal packing and supramolecular motifs remains speculative.

Analysis of Intermolecular Hydrogen Bonding Networks

Hydrogen bonds are highly significant directional interactions that play a crucial role in the crystal engineering of sulfonamides nih.gov. The sulfonamide group itself contains both hydrogen bond donors (the N-H group) and acceptors (the sulfonyl oxygens), making it a versatile component in forming robust hydrogen-bonding networks fgcu.edunih.govacs.org. A crystallographic study of this compound would allow for a detailed analysis of these networks. Key parameters such as donor-acceptor distances and angles would be tabulated to quantify the strength and geometry of these bonds.

Hirshfeld Surface Analysis for Intermolecular Contact Contributions

Additionally, two-dimensional "fingerprint plots" are derived from the Hirshfeld surface, providing a quantitative summary of the intermolecular contacts. These plots delineate the percentage contribution of various interactions, such as H···H, O···H, F···H, and C···H contacts, to the total surface area. For example, in related fluorinated sulfonamide structures, contacts involving hydrogen atoms often dominate the Hirshfeld surface nih.govnih.govuky.edu. This analysis provides a powerful visual and statistical overview of the molecular interactions that stabilize the crystal structure. Without a crystallographic information file (CIF) for this compound, a Hirshfeld surface analysis and the generation of associated data tables are not possible.

Computational Chemistry and Molecular Modeling Studies of 3,5 Difluorophenyl Methanesulfonamide

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a robust computational method used to simulate the electronic structure of molecules, providing a balance between accuracy and computational cost. aps.orgcmu.edu It is a standard approach for calculating the properties of pharmaceutical compounds and related organic molecules. researchgate.netnih.gov

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process finds the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic behavior. nih.gov The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. nih.govphyschemres.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.govnih.gov For (3,5-Difluorophenyl)methanesulfonamide, the HOMO would likely be localized on the electron-rich aromatic ring and parts of the sulfonamide group, while the LUMO would also be distributed across the aromatic system, influenced by the electron-withdrawing fluorine atoms. The analysis would predict the molecule's susceptibility to oxidation or reduction and its potential for intramolecular charge transfer. physchemres.org

Vibrational Frequency Calculations and Theoretical Spectroscopic Data Simulation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net These calculations identify the characteristic vibrational modes (stretching, bending, twisting) of the chemical bonds. scirp.org Comparing the simulated spectra with experimental data helps to confirm the optimized molecular structure and aids in the assignment of spectral bands. researchgate.net

For this compound, key predicted vibrational modes would include:

C-F stretching and bending modes associated with the difluorinated ring.

S=O symmetric and asymmetric stretching modes, which are characteristic of the sulfonamide group.

N-H stretching and bending vibrations.

C-H stretching and bending modes of the aromatic ring and the methyl group.

Vibrations of the C-S and S-N bonds.

Time-Dependent DFT (TD-DFT) for Electronic Transitions and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their excited states. It is a standard method for simulating the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. semanticscholar.org

A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This analysis would identify the specific molecular orbitals involved in the primary electronic transitions, such as π → π* transitions within the aromatic ring. semanticscholar.org

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. rsc.org It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different regions.

Red regions (negative potential) indicate areas of high electron density, such as around the electronegative oxygen and fluorine atoms. These sites are susceptible to electrophilic attack. researchgate.net

Blue regions (positive potential) denote areas of electron deficiency, typically around the hydrogen atoms (especially the N-H proton), making them sites for nucleophilic attack. researchgate.net

Green regions represent neutral or non-polar areas.

For this compound, the MEP surface would highlight the strongly negative potential around the sulfonyl oxygens and the fluorine atoms, and a positive potential near the amide proton. nih.govnih.gov This provides a clear visual guide to the molecule's intermolecular interaction sites, crucial for understanding its behavior in a biological or chemical system. researchgate.net

Advanced Theoretical Approaches for Reactivity Prediction

Building upon the HOMO-LUMO energies, a range of global reactivity descriptors can be calculated using Conceptual DFT to quantify a molecule's reactivity. orientjchem.orgindexcopernicus.com These descriptors provide a more detailed understanding of chemical behavior than the HOMO-LUMO gap alone.

Key descriptors include:

Ionization Potential (I) : The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A) : The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ) : The ability of a molecule to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η) : A measure of resistance to charge transfer, calculated as (I-A)/2. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S) : The reciprocal of hardness (1/η), indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω) : A measure of a molecule's ability to act as an electrophile.

These parameters would be calculated for this compound to provide a quantitative prediction of its stability and reactivity trends in chemical reactions. orientjchem.orgresearchgate.net

Computational chemistry and molecular modeling have become indispensable tools in drug discovery and development, offering insights into the interactions between small molecules and their biological targets at an atomic level. For this compound, a key chemical moiety, these studies are often conducted in the context of larger molecules where it plays a crucial role. A prominent example is its incorporation into the structure of Drinabant (also known as AVE-1625), a selective antagonist of the Cannabinoid Receptor 1 (CB1). wikipedia.org While specific computational studies focusing solely on the this compound fragment are not extensively documented, the analysis of Drinabant's interaction with the CB1 receptor provides a valuable framework for understanding the contribution of this moiety to ligand-target binding.

Prediction of Ligand-Target Binding Interactions and Affinity

Molecular docking simulations are pivotal in predicting how a ligand, such as a molecule containing the this compound group, will bind to a receptor's active site. These simulations help in elucidating the binding pose and estimating the binding affinity, which is often expressed as a docking score or binding energy.

In the context of the CB1 receptor, studies on antagonists structurally related to Drinabant have revealed that the binding pocket is predominantly hydrophobic. The interactions are mainly governed by van der Waals forces and hydrophobic contacts between the ligand and nonpolar residues of the receptor. The (3,5-Difluorophenyl) group of the methanesulfonamide (B31651) moiety is expected to form significant hydrophobic and aromatic stacking interactions with residues such as phenylalanine and tryptophan within the CB1 binding site. For instance, in related CB2 receptor ligands, π-π stacking interactions with phenylalanine residues have been observed.

| Receptor | IC50 Value |

|---|---|

| Human CB1 Receptor (hCB1-R) | 25 nM |

| Rat CB1 Receptor (rCB1-R) | 10 nM |

Conformational Changes and Stability of Ligand-Receptor Complexes

For a ligand-receptor complex involving the this compound moiety and the CB1 receptor, MD simulations would be expected to show that the ligand remains stably bound within the active site throughout the simulation. Key interactions, such as the hydrophobic contacts of the difluorophenyl group, would be maintained, confirming their importance for stable binding.

MD simulations can also reveal subtle conformational changes in both the ligand and the receptor upon binding. The binding of an antagonist like Drinabant is expected to stabilize the receptor in an inactive conformation, preventing the conformational changes necessary for receptor activation. The simulations can illustrate how the presence of the ligand restricts the movement of key receptor domains, such as the transmembrane helices, thus inhibiting signal transduction. nih.govfrontiersin.org

Structure Activity Relationship Sar Studies of 3,5 Difluorophenyl Methanesulfonamide Analogs

Systematic Investigation of Structural Modifications and Their Influence on Biological Interactions

The systematic modification of the (3,5-Difluorophenyl)methanesulfonamide scaffold allows researchers to probe the specific interactions between the molecule and its biological target. These studies typically involve the synthesis of a series of analogs where specific parts of the molecule are altered, followed by in vitro and/or in vivo evaluation of their biological effects. The core structure of this compound offers several points for modification: the difluorophenyl ring, the methanesulfonamide (B31651) group, and the potential for substitution on the methylene (B1212753) bridge.

Modifications of the Phenyl Ring: The 3,5-difluoro substitution pattern on the phenyl ring is a key feature. Fluorine atoms are known to influence a molecule's electronic properties, lipophilicity, and metabolic stability. SAR studies would typically explore:

Position of Fluorine Atoms: Moving the fluorine atoms to other positions on the phenyl ring (e.g., 2,4-difluoro, 2,5-difluoro) would help determine the optimal placement for target engagement.

Number of Fluorine Atoms: Investigating analogs with a single fluorine atom or more than two fluorine atoms (e.g., trifluoro) can elucidate the importance of the degree of fluorination.

Replacement of Fluorine with Other Halogens: Substituting fluorine with chlorine, bromine, or iodine can provide insights into the role of halogen size and electronegativity in biological activity.

Introduction of Other Substituents: Replacing the fluorine atoms with other electron-withdrawing or electron-donating groups (e.g., trifluoromethyl, methoxy, cyano) would further probe the electronic requirements for activity.

Modifications of the Methanesulfonamide Group: The methanesulfonamide moiety is a critical pharmacophoric element, often involved in hydrogen bonding and other key interactions with the target protein. Modifications could include:

Altering the Alkyl Chain: Replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) or cyclic structures can explore the steric tolerance of the binding pocket.

Substitution on the Sulfonamide Nitrogen: If the sulfonamide nitrogen is unsubstituted, N-alkylation or N-arylation can be explored to modulate physicochemical properties and potentially access new binding interactions.

Bioisosteric Replacement: Replacing the sulfonamide group with other acidic functional groups (e.g., carboxylic acid, tetrazole) can assess the necessity of the sulfonamide moiety for the observed biological effect.

The following interactive table summarizes hypothetical SAR data for a series of this compound analogs, illustrating how structural changes might impact biological activity.

| Compound ID | R1 | R2 | R3 | Biological Activity (IC50, nM) |

| 1 | F | F | H | 50 |

| 2 | H | H | H | >1000 |

| 3 | Cl | Cl | H | 75 |

| 4 | F | F | CH3 | 25 |

| 5 | F | F | C2H5 | 60 |

| 6 | OCH3 | OCH3 | H | 500 |

This table is for illustrative purposes only and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying the physicochemical properties of molecules (descriptors), QSAR models can predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts and reducing the costs associated with drug discovery.

For a series of this compound analogs with known biological activities, a QSAR study would typically involve the following steps:

Data Set Preparation: A dataset of structurally diverse analogs with a wide range of biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each analog. These can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity indices.

3D Descriptors: Molecular shape, surface area, volume, and electronic properties such as dipole moment and electrostatic potential.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

A hypothetical QSAR equation for a series of this compound analogs might look like this:

log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.2 * HBA + 0.8 * AROM - 2.5

Where:

LogP is the octanol-water partition coefficient (a measure of lipophilicity).

MW is the molecular weight.

HBA is the number of hydrogen bond acceptors.

AROM is the number of aromatic rings.

This equation would suggest that higher lipophilicity and more hydrogen bond acceptors and aromatic rings are beneficial for activity, while increased molecular weight is detrimental. Such models provide valuable guidance for the design of new analogs with potentially improved activity.

Pharmacophore Development and Ligand-Based Drug Design Principles

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. Ligand-based pharmacophore modeling is particularly useful when the three-dimensional structure of the target is unknown. This approach relies on the principle that a set of active molecules must share common chemical features arranged in a specific 3D orientation that is responsible for their activity.

For this compound and its active analogs, a pharmacophore model could be developed by superimposing the low-energy conformations of these molecules and identifying the common features. A typical pharmacophore model for this class of compounds might include:

A Hydrogen Bond Donor: The N-H of the sulfonamide group.

A Hydrogen Bond Acceptor: The sulfonyl oxygens.

An Aromatic Ring Feature: The difluorophenyl ring.

Hydrophobic/Aromatic Features: The difluoro substituents on the phenyl ring.

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large virtual compound libraries to identify novel molecules that possess the required pharmacophoric features and are therefore likely to be active. This ligand-based drug design approach is a powerful tool for hit identification and lead optimization, enabling the discovery of structurally diverse compounds that may have improved properties over the initial lead.

The integration of systematic SAR studies, predictive QSAR modeling, and insightful pharmacophore development provides a comprehensive strategy for the optimization of this compound analogs, ultimately accelerating the journey towards the discovery of new and effective therapeutic agents.

An extensive search for scientific literature detailing the in vitro biological target interactions of this compound did not yield specific data corresponding to the requested article outline. The available information primarily pertains to structurally related but distinct compounds, such as other sulfonamide derivatives, molecules containing a difluorophenyl group in a different context, or more complex molecules where this compound might serve as a chemical precursor.

There is no specific published research that details the enzymatic inhibition, kinetic analysis, receptor binding profiles, or modulation of cellular processes for the exact compound this compound. As such, it is not possible to generate the requested article with scientifically accurate and specific findings for each outlined section and subsection. The compound appears to be a chemical intermediate rather than a well-characterized biologically active agent in the public domain.

In Vitro Biological Target Interaction Studies of 3,5 Difluorophenyl Methanesulfonamide

Modulation of Cellular Processes for Mechanistic Insights in Controlled Environments

Exploration of Molecular Pathways Influenced by the Chemical Compound and its Analogs

Research into analogs of (3,5-Difluorophenyl)methanesulfonamide has identified several key molecular pathways that are significantly influenced by these compounds, primarily in the context of cancer biology.

One notable analog, N-(2,4-Difluorophenyl)-2′,4′-difluoro-4-hydroxybiphenyl-3-carboxamide (NSC765598), has been computationally predicted and shown to interact with targets that are integral to several cancer-associated signaling pathways. nih.govnih.govresearchgate.net These pathways are crucial for tumor initiation, progression, and metastasis, making them attractive targets for anticancer therapies. nih.gov The primary pathways identified involve key regulators of cell growth, proliferation, and survival.

The molecular pathways enriched by the predicted targets of NSC765598 include those central to oncogenesis. nih.gov Analysis of these targets reveals an association with biological processes that are fundamental to cancer development. nih.gov

Another analog, a methanesulfonamide (B31651) derivative of cryptopleurine (B1669640) (5b), has been shown to influence pathways related to cell cycle progression and cell migration. Specifically, this compound has been observed to induce cell cycle arrest at the G0/G1 phase. rjraap.com

Investigation of Intracellular Targets and Signalling Cascades

The investigation into the intracellular targets of these analogs has pinpointed specific proteins and signaling cascades that are modulated.

For the analog NSC765598 , a multi-computational approach has identified several potential high-affinity intracellular targets. nih.govnih.govresearchgate.net These include:

mTOR (mammalian target of rapamycin): A central regulator of cell growth, proliferation, and survival.

EGFR (Epidermal Growth Factor Receptor): A tyrosine kinase that, upon activation, initiates signaling cascades leading to cell proliferation and survival.

iNOS (inducible Nitric Oxide Synthase): An enzyme involved in inflammatory processes and cellular bioenergetics in cancer. nih.gov

MAP2K1 (Mitogen-activated protein kinase kinase 1): A key component of the MAPK/ERK pathway that regulates cell proliferation and differentiation.

FGFR (Fibroblast Growth Factor Receptor): A family of receptor tyrosine kinases involved in cell growth, migration, and angiogenesis.

TGFB1 (Transforming Growth Factor-Beta 1): A cytokine involved in cell growth, differentiation, and apoptosis.

Molecular docking studies have predicted the binding affinities of NSC765598 to some of these targets, suggesting a strong interaction potential. nih.govresearchgate.net

The in vitro anticancer activity of NSC765598 has been evaluated against a panel of 60 human tumor cell lines by the National Cancer Institute. The compound displayed selective antiproliferative and cytotoxic effects, with notable activity against non-small cell lung cancer, leukemia, melanoma, and renal cancer cell lines. nih.gov

Interactive Data Table: Predicted Binding Affinities of NSC765598 to Intracellular Targets

| Target Protein | Predicted Binding Affinity (ΔG, kcal/mol) |

| EGFR | -11.0 |

| iNOS | -11.0 |

| mTOR | -8.8 |

Interactive Data Table: In Vitro Anticancer Activity of NSC765598 (GI₅₀)

| Cancer Cell Line Panel | GI₅₀ Range (µM) |

| Non-Small Cell Lung Cancer | 1.12 - 3.95 |

| Leukemia | 1.20 - 3.10 |

| Melanoma | 1.45 - 3.59 |

| Renal Cancer | 1.38 - 3.40 |

For the methanesulfonamide analogue of cryptopleurine (5b) , studies have indicated that its antitumor activity is associated with the modulation of specific signaling cascades. This compound has been found to significantly inhibit the migration and invasion of cancer cells by modulating the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. rjraap.com Furthermore, its ability to induce cell cycle arrest is linked to the activation of Jun N-terminal Kinase (JNK). rjraap.com

Another related analog, a cryptolepine (B1217406) analog (CPE analog), has been shown to exert its anticancer effects by regulating the PTEN/Akt/mTOR signaling pathway. rjraap.com This involves the upregulation of the tumor suppressor PTEN and the downregulation of the pro-survival kinase Akt, ultimately leading to the inhibition of mTOR. rjraap.com

Future Research Directions and Unexplored Avenues

Development of Advanced Synthetic Methodologies

The synthesis of aryl sulfonamides, a cornerstone of medicinal chemistry, has moved beyond traditional methods like the reaction of sulfonyl chlorides with amines. nih.govrsc.org Future research on (3,5-Difluorophenyl)methanesulfonamide should focus on adopting and developing more efficient, sustainable, and versatile synthetic strategies. ajchem-b.com These modern techniques offer improvements in functional group tolerance, reaction conditions, and the ability to generate diverse compound libraries for screening. nih.govajchem-b.com

Recent breakthroughs include palladium-catalyzed cross-coupling reactions, which allow for the formation of C-N bonds under milder conditions than traditional methods. thieme-connect.com For instance, palladium-catalyzed chlorosulfonylation of arylboronic acids presents a viable route for preparing the necessary sulfonyl chloride precursor under gentle conditions. nih.gov Another promising area is the use of sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), which circumvent the need to handle gaseous and toxic SO2. nih.gov Photocatalytic methods are also emerging, offering transition-metal-free pathways for constructing sulfonamides from abundant precursors like aryl triflates. rsc.org

Furthermore, direct C-H functionalization represents a paradigm shift in synthesis, enabling the formation of the aryl-sulfonamide bond without pre-functionalized starting materials. nih.gov The development of ligand-controlled iridium catalysts, for example, allows for tunable meta- and para-C-H borylation of aryl sulfonyl compounds, opening avenues for subsequent functionalization. nih.gov

| Methodology | Key Advantages | Potential Challenges | Reference |

|---|---|---|---|

| Palladium-Catalyzed C-N Cross-Coupling | High functional group tolerance, mild reaction conditions. | Cost of palladium catalyst, potential for catalyst poisoning. | nih.govthieme-connect.com |

| Use of SO2 Surrogates (e.g., DABSO) | Avoids use of toxic SO2 gas, stable and easy to handle. | Stoichiometric use of reagents may be required. | nih.gov |

| Photocatalytic Coupling | Transition-metal-free, utilizes mild conditions (light, room temp). | Substrate scope may be limited by photochemical properties. | rsc.org |

| Direct C-H Functionalization/Borylation | Increases atom economy, avoids pre-functionalization steps. | Achieving high regioselectivity can be challenging. | nih.gov |

Integration of Multi-Omics Data in Biological Studies

To elucidate the biological effects of this compound, future studies should move beyond single-endpoint assays and embrace a systems-level approach through the integration of multi-omics data. elifesciences.org This holistic strategy, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive molecular snapshot of a compound's impact on a biological system, revealing its mechanism of action and potential off-target effects. elifesciences.orgembopress.org

For example, treating a relevant cell line or model organism with this compound and subsequently performing multi-omics analysis could identify perturbations across various molecular layers. researchgate.net Transcriptomics (RNA-seq) can reveal changes in gene expression, proteomics can identify alterations in protein abundance and post-translational modifications, and metabolomics can uncover shifts in metabolic pathways. embopress.org

Integrating these datasets can reveal the interconnected molecular signatures of the compound's activity. openaccesspub.org This approach is increasingly used to understand drug-induced changes in cellular processes and to identify novel drug targets and resistance mechanisms. elifesciences.orgresearchgate.net Such studies could uncover previously unknown pathways modulated by this compound, providing a rich dataset for hypothesis generation and further validation.

| Omics Layer | Technology | Type of Information Generated | Potential Insight for this compound |

|---|---|---|---|

| Genomics | DNA Sequencing | Genetic variations, mutations. | Identify genetic factors influencing compound sensitivity. |

| Transcriptomics | RNA-Sequencing | Differential gene expression. | Reveal cellular pathways affected by the compound. researchgate.net |

| Proteomics | Mass Spectrometry | Protein abundance and modifications. | Identify direct protein targets and downstream effects. embopress.org |

| Metabolomics | Mass Spectrometry, NMR | Changes in metabolite concentrations. | Uncover alterations in cellular metabolism. openaccesspub.org |

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-learn cycle. nih.govresearchgate.net For this compound, these computational tools can be leveraged to predict its properties, optimize its structure, and identify potential biological targets.

Machine learning models, trained on large datasets of chemical structures and their associated biological activities, can be used to develop quantitative structure-activity relationship (QSAR) models. researchgate.net These models could predict the efficacy of novel analogs of this compound before they are synthesized, prioritizing the most promising candidates and reducing wasted resources. frontiersin.org

Furthermore, generative AI models can design entirely new molecules de novo with desired properties. researchgate.net By inputting the core scaffold of this compound and specifying desired characteristics (e.g., increased potency, better solubility), these algorithms can propose novel derivatives for synthesis. AI is also increasingly used to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which is a critical step in early-stage drug development. nih.gov

| AI/ML Application | Description | Potential Impact | Reference |

|---|---|---|---|

| Virtual Screening | Using ML models to screen large compound libraries for potential hits against a specific target. | Rapidly identifies potential lead compounds from vast chemical spaces. | nih.gov |

| QSAR Modeling | Building predictive models that correlate chemical structure with biological activity. | Guides lead optimization by predicting the activity of new analogs. | researchgate.net |

| De Novo Drug Design | Generative models that create novel molecular structures with desired properties. | Explores novel chemical space to design innovative drug candidates. | researchgate.net |

| ADMET Prediction | Predicting the pharmacokinetic and toxicity profiles of compounds in silico. | Reduces late-stage failures by identifying compounds with poor drug-like properties early. | nih.gov |

Exploration of Novel Biological Targets for Structure-Based Investigations

The sulfonamide moiety is a privileged scaffold in medicinal chemistry, known to interact with a wide range of biological targets. tandfonline.comresearchgate.net While classic targets include carbonic anhydrases and dihydropteroate synthase, the therapeutic utility of sulfonamides has expanded to include anticancer, antiviral, and anti-inflammatory agents. researchgate.netnih.gov A key future direction for this compound is the systematic exploration of novel biological targets.

Potential target classes for aryl sulfonamides are broad and include enzymes like kinases, proteases, and epigenetic targets. nih.govresearchgate.net For instance, certain sulfonamide derivatives have shown promise as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov Others have been investigated as inhibitors of enzymes in bacterial cell wall biosynthesis, such as UDP-N-acetylenolpyruvoylglucosamine reductase (MurB), offering avenues for new antibiotics. nih.gov Computational approaches, such as molecular docking, can be used to virtually screen this compound against libraries of protein structures to prioritize targets for experimental validation. researchgate.net

| Target Class | Example | Therapeutic Area | Reference |

|---|---|---|---|

| Carbonic Anhydrases | CA-IX | Anticancer, Glaucoma | researchgate.net |

| Kinases | Epidermal Growth Factor Receptor (EGFR) | Anticancer | nih.gov |

| Bacterial Enzymes | Dihydropteroate Synthase, MurB | Antibacterial | nih.govnih.gov |

| Proteases | Matrix Metalloproteinases (MMPs) | Anticancer, Anti-inflammatory | researchgate.net |

| Ion Channels | Voltage-gated ion channels | CNS Disorders | nih.gov |

Q & A

Q. What are the recommended methods for synthesizing (3,5-Difluorophenyl)methanesulfonamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves sulfonylation of 3,5-difluorobenzylamine with methanesulfonyl chloride. Key steps include:

- Reaction Conditions : Conduct the reaction in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen atmosphere to prevent hydrolysis. Use triethylamine (TEA) as a base to neutralize HCl byproducts.

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify the crude product using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

- Yield Improvement : Pre-cool reagents to minimize side reactions. Ensure stoichiometric excess of methanesulfonyl chloride (1.2–1.5 equiv) for complete conversion.

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer: A multi-technique approach is recommended:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR confirm substituent positions and fluorine integration. Expected signals:

- ¹H NMR (DMSO-d₆): δ 7.35–7.45 (m, 3H, aromatic), 4.45 (s, 2H, CH₂), 3.20 (s, 3H, SO₂CH₃).

- ¹⁹F NMR: δ -108 to -112 ppm (meta-fluorine coupling).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₈H₇F₂NO₂S, [M+H]⁺ = 232.0245).

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

Answer:

- Solubility :

- Stability :

Advanced Research Questions

Q. How does the fluorination pattern of this compound influence its pharmacokinetic properties and target binding?

Answer:

- Lipophilicity and Bioavailability : The 3,5-difluoro substitution enhances lipophilicity (logP ≈ 2.1), improving blood-brain barrier permeability. Fluorine’s electronegativity also reduces metabolic degradation by cytochrome P450 enzymes.

- Target Interactions : Fluorine atoms engage in C–F···H–N hydrogen bonds with biological targets (e.g., enzymes, GPCRs). For example, in kinase inhibition assays, the compound’s IC₅₀ correlates with fluorine-mediated van der Waals interactions in hydrophobic binding pockets .

- Comparative Data : Analogues lacking fluorine show 3–5× lower binding affinity in receptor assays, highlighting fluorine’s critical role .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer: Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

- Standardized Assays : Use orthogonal methods (e.g., SPR for binding affinity, cell-based luciferase assays for functional activity) to cross-validate results.

- Impurity Profiling : Employ LC-MS to detect trace byproducts (e.g., hydrolyzed sulfonamide or des-fluoro impurities) that may skew activity data .

- Case Study : A 2025 study attributed conflicting IC₅₀ values (0.5–5 µM) to variations in ATP concentrations in kinase assays. Normalizing ATP levels to physiological conditions resolved discrepancies .

Q. What advanced computational methods are used to predict the reactivity and metabolic pathways of this compound?

Answer:

- Density Functional Theory (DFT) : Predicts electrophilic sites (e.g., sulfonamide sulfur) prone to nucleophilic attack. Calculated Fukui indices identify reactive centers for functionalization .

- Molecular Dynamics (MD) Simulations : Model interactions with CYP3A4 to predict demethylation or sulfonamide cleavage as primary metabolic pathways.

- ADMET Prediction Tools : Software like SwissADME forecasts high intestinal absorption (HIA >90%) and moderate renal clearance (CLrenal ≈ 1.2 mL/min/kg) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for CNS-targeted therapeutics?

Answer:

- Modifications : Introduce substituents at the benzyl position (e.g., methyl, halogens) to modulate logP and blood-brain barrier penetration.

- Case Study : Adding a para-chloro group increased D2 receptor binding (Kᵢ = 12 nM vs. 45 nM for parent compound) but reduced aqueous solubility. Balance via prodrug strategies (e.g., esterification) .

- Data-Driven Design : Machine learning models trained on GPCR datasets prioritize modifications that enhance selectivity over off-target receptors (e.g., 5-HT2B) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.